molecular formula C12H19NO6 B11813953 5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid

5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid

Cat. No.: B11813953
M. Wt: 273.28 g/mol
InChI Key: GRJCDTFUIMTYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid is a chemical compound with a complex structure that includes a piperidine ring substituted with carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of carboxylic acid functionalities. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid depends on its specific application. In drug development, the compound may act as a prodrug, releasing the active drug upon enzymatic cleavage of the Boc group. The molecular targets and pathways involved vary based on the structure of the active drug and its intended therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: Similar structure with a different substitution pattern on the piperidine ring.

    5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid: Contains an imidazo[4,5-c]pyridine ring instead of a piperidine ring.

Uniqueness

5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both Boc and carboxylic acid groups

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-10(16)8-4-7(9(14)15)5-13(6-8)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,15)(H,17,18)

InChI Key

GRJCDTFUIMTYAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN(C1)C(=O)O)C(=O)O

Origin of Product

United States

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